1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a piperidine ring, an oxazinane ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the propenone group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone group to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methyl-1,3-oxazolidin-2-one)piperidin-1-yl]prop-2-en-1-one: This compound features an oxazolidinone ring instead of an oxazinane ring, which may result in different chemical properties and reactivity.
1-[4-(4-Methyl-1,3-thiazolidin-2-one)piperidin-1-yl]prop-2-en-1-one: The presence of a thiazolidinone ring introduces sulfur into the structure, potentially altering its biological activity and chemical stability.
Uniqueness
1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the oxazinane and piperidine rings, along with the propenone group, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-13(17)15-7-4-12(5-8-15)14(18)16-10-19-9-6-11(16)2/h3,11-12H,1,4-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEXLZGYHOUPRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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